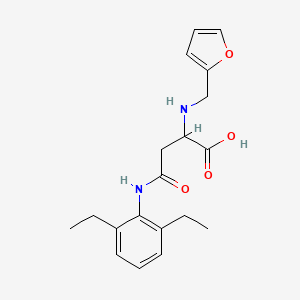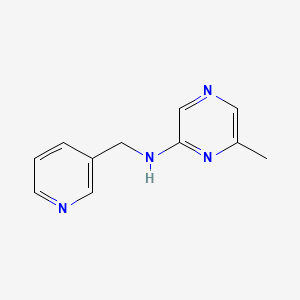![molecular formula C24H23Cl3N4OS B2669209 2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide CAS No. 647031-46-7](/img/structure/B2669209.png)
2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide” is a complex organic molecule that contains a piperazine ring, a pyridine ring, and a phenyl ring . Piperazine rings are common in many pharmaceutical drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its structure, such as its solubility and reactivity, but for accurate information, experimental data or computational predictions would be needed .Applications De Recherche Scientifique
1. ACAT Inhibitor for Disease Treatment
2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide, a compound identified as K-604, has shown potential as an aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This inhibitor exhibits significant selectivity for human ACAT-1 over ACAT-2 and is expected to be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
2. Antimicrobial Applications
Derivatives of this compound have been studied for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These studies reveal the potential of these compounds as effective agents against various microbial infections (MahyavanshiJyotindra et al., 2011).
3. Potential Hypoglycemic Agent
Some acylamide derivatives of this compound have been tested for their hypoglycemic activities, showing promise as potential hypoglycemic agents. This points to their potential application in the management of diabetes (Srivastava et al., 1996).
4. Alzheimer's Disease Treatment
2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related to the compound , have shown promise as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This suggests their potential use in the treatment of Alzheimer's disease (Umar et al., 2019).
5. Antiarrhythmic and Antihypertensive Effects
Derivatives of this compound with a 3-(4-arylpiperazin-1-yl)propyl moiety have displayed significant antiarrhythmic and antihypertensive activities. This indicates their potential use in cardiovascular diseases (Malawska et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-[(2,3,4-trichlorophenyl)methylsulfanyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N4OS/c25-20-9-4-17(23(26)24(20)27)16-33-19-7-5-18(6-8-19)29-22(32)15-30-11-13-31(14-12-30)21-3-1-2-10-28-21/h1-10H,11-16H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZQPGGRFBBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)SCC3=C(C(=C(C=C3)Cl)Cl)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2669129.png)
![2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2669130.png)
![N-(2,6-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2669131.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2669132.png)
![2-(4-chlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2669133.png)
![2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2669135.png)

![N-[(4-Chlorophenyl)-(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2669138.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2669141.png)
![{1-[3-(2,3-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2669142.png)

![4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2669145.png)
